molecular formula C22H21ClN2O2 B2867114 (E)-3-(2-chlorophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide CAS No. 1251711-34-8

(E)-3-(2-chlorophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

Cat. No. B2867114
CAS RN: 1251711-34-8
M. Wt: 380.87
InChI Key: VTWXJDMJWHCXBO-CSKARUKUSA-N
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Description

This compound is an acrylamide derivative with a 2-chlorophenyl group and a 2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group. Acrylamides are a class of compounds with wide-ranging applications, including the production of polyacrylamides, which are used in water treatment and papermaking .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, a 2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl amine) with an acryloyl chloride derivative (in this case, (E)-3-(2-chlorophenyl)acryloyl chloride). This would form the acrylamide bond .


Molecular Structure Analysis

The compound contains an acrylamide group, which consists of a carbon-carbon double bond adjacent to a carbonyl group (C=O), attached to an amine. The presence of the double bond suggests that the compound can exist in different geometric isomers, specifically “E” (trans) and “Z” (cis) isomers .


Chemical Reactions Analysis

Acrylamides can participate in various chemical reactions. They can undergo polymerization, a reaction in which small molecules (monomers) combine to form large, chain-like molecules (polymers). The double bond in the acrylamide group is particularly reactive and can be involved in addition reactions .

Scientific Research Applications

Catalytic Synthesis and Functionalization

Research demonstrates the synthesis of related 3,4-dihydroisoquinolinone derivatives through catalyzed reactions involving acrylamides and cyclopropane derivatives. For instance, an efficient synthesis approach using cobalt(III) catalysts has been developed for substituted 3,4-dihydroisoquinolinones through annulation of N-chlorobenzamides/acrylamides with alkylidenecyclopropanes. This process emphasizes the potential for catalytic synthesis involving components structurally similar to the specified compound, hinting at its potential synthesis pathways and applications in creating highly useful derivatives (Ramesh & Jeganmohan, 2021).

Anticancer and Antibacterial Properties

Compounds structurally similar to the specified molecule have been explored for their anticancer and antibacterial properties. For example, new 2-chloro-3-hetarylquinolines have been synthesized and evaluated for their potential as anticancer and antibacterial agents. This suggests that derivatives of (E)-3-(2-chlorophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide could be explored for similar biological activities, contributing to the development of new therapeutic agents (Bondock & Gieman, 2015).

Heterocyclic Scaffold Development

The creation of heterocyclic scaffolds through cyclization cascades is another area of research relevant to the specified compound. Studies involving the addition of radicals to the double bond of N-(arylsulfonyl)acrylamides trigger cyclization/aryl migration/desulfonylation cascades, leading to the development of highly functionalized heterocyclic scaffolds. Such research underscores the potential for the specified compound to be used in the synthesis of complex molecular structures for pharmaceutical and material science applications (Fuentes et al., 2015).

Soluble, Irreversible Inhibitors of Tyrosine Kinase

Related compounds have been investigated as soluble, irreversible inhibitors of the epidermal growth factor receptor (EGFR), with implications for cancer treatment. The research on 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, which share structural motifs with the specified compound, indicates the potential for designing new inhibitors targeting tyrosine kinases, which are critical in various forms of cancer (Smaill et al., 2001).

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for biological applications, its activity would depend on its interactions with biological molecules in the body .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. For instance, if it’s being studied for medicinal purposes, future research could involve testing its biological activity in cell-based or animal models .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-20-4-2-1-3-16(20)8-10-21(26)24-19-9-7-15-11-12-25(14-18(15)13-19)22(27)17-5-6-17/h1-4,7-10,13,17H,5-6,11-12,14H2,(H,24,26)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWXJDMJWHCXBO-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

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